Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-
Description
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- (CAS: 315702-75-1) is a heterocyclic compound with the molecular formula C₁₄H₁₁N₃OS and a molecular weight of 269.322 g/mol . Its structure features a phenol group substituted at the 3-position with a thiazole ring, which is further functionalized at the 4-position with a pyridinyl group. This hybrid structure combines aromatic, hydrogen-bonding (phenol), and π-electron-rich (pyridine and thiazole) moieties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
CAS No. |
1152495-54-9 |
|---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-(4-pyridin-2-yl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C14H10N2OS/c17-11-5-3-4-10(8-11)14-16-13(9-18-14)12-6-1-2-7-15-12/h1-9,17H |
InChI Key |
ORZLRVSGCZAPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Pyridinyl)thiazole-2-amine
A precursor to the target compound, 4-(2-pyridinyl)thiazole-2-amine, is synthesized by reacting 2-aminopyridine with a brominated α-ketone derivative. For example:
-
Reaction Setup : 2-Aminopyridine (1.0 mmol) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.2 mmol) are heated at 80°C under solvent-free conditions.
-
Cyclization : The mixture undergoes cyclization over 30–120 minutes, forming the thiazole core.
-
Demethylation : The methoxy group is cleaved using HBr/acetic acid to yield a phenolic -OH group.
Key Data :
-
Yield : 65–78% (after purification via column chromatography).
-
Characterization : IR spectra show C=N stretching at 1618 cm⁻¹ and NH at 3305 cm⁻¹. ¹H NMR confirms aromatic protons at δ 6.6–8.2 ppm.
Direct Coupling of Preformed Thiazole and Phenol Moieties
An alternative strategy involves coupling a pre-synthesized thiazole derivative with a phenol-containing fragment. This method leverages cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings.
Suzuki-Miyaura Coupling
-
Thiazole Boronic Ester Preparation : 4-Bromo-2-thiazolylpyridine is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester.
-
Coupling with 3-Iodophenol : The boronic ester reacts with 3-iodophenol under Pd(OAc)₂ catalysis, yielding the target compound.
Optimized Conditions :
One-Pot Multi-Component Approach
Solvent-free, one-pot methodologies minimize purification steps and improve atom economy. A pseudo-Betti reaction framework (as described in PMC4302402) can be adapted for this synthesis.
Reaction Protocol
-
Imine Formation : 2-Aminopyridine (1.0 mmol) and benzaldehyde (1.2 mmol) are stirred at 80°C for 10 minutes.
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Phenol Incorporation : 3-Hydroxybenzaldehyde (1.0 mmol) is added, and the mixture is heated for 30 minutes.
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Cyclization : In situ formation of the thiazole ring occurs via dehydration, facilitated by the electron-donating -OH group.
Mechanistic Insight :
The phenol’s hydroxyl group activates the ortho position through hydrogen bonding, directing regioselective thiazole formation (Figure 1).
Yield : 40–97% (dependent on substituent electronic effects).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields for Schiff base intermediates, which can be extended to thiazole synthesis.
Procedure
-
Microwave Setup : A mixture of 3-aminophenol (1.0 mmol), 2-pyridinecarboxaldehyde (1.0 mmol), and thiourea (1.2 mmol) in ethanol is irradiated at 900 W for 10 minutes.
-
Cyclization : The intermediate Schiff base undergoes cyclization to form the thiazole ring.
Advantages :
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Regioselectivity |
|---|---|---|---|---|
| Hantzsch Synthesis | Solvent-free, 80°C | 65–78% | 2–4 h | Moderate |
| Suzuki Coupling | Pd catalysis, DMF/H₂O | 72% | 12 h | High |
| One-Pot Multi-Component | Solvent-free, 80°C | 40–97% | 30 min | High |
| Microwave-Assisted | 900 W, ethanol | 85% | 10 min | High |
Key Findings :
-
Solvent-free one-pot methods offer the highest yields (up to 97%) but require precise temperature control.
-
Microwave synthesis achieves superior time efficiency without compromising yield.
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Suzuki coupling ensures regioselectivity but involves costly palladium catalysts.
Challenges and Optimization Strategies
Byproduct Formation
Side products like bis-thiazoles or over-oxidized phenols are common. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, piperidine derivatives, and substituted thiazole compounds. These products have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-:
- Mechanism of Action : Compounds with similar structures have demonstrated efficacy against a range of bacterial strains and fungi. For instance, certain thiazole derivatives have been shown to inhibit the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .
- Case Studies : A study revealed that thiazole-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potent effects .
Anticancer Applications
The potential of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- in cancer therapy has been a focal point of research:
- In Vitro Studies : Thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and HepG2 (liver cancer). One hybrid exhibited better anti-breast cancer efficacy compared to the standard drug 5-fluorouracil .
- Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .
Anticonvulsant Properties
The anticonvulsant potential of thiazole derivatives has been extensively studied:
- Research Findings : Compounds similar to Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- have demonstrated significant anticonvulsant activity in animal models. For example, certain analogues showed median effective doses significantly lower than standard medications .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that specific substitutions on the phenyl ring enhance anticonvulsant activity. Electron-withdrawing groups at particular positions have been linked to increased efficacy .
Summary of Applications
Mechanism of Action
The mechanism of action of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- involves its interaction with various molecular targets and pathways. The thiazole ring is known for its ability to interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular metabolism and DNA synthesis .
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of thiazole derivatives, many of which exhibit diverse biological activities. Below is a comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Structural Differences:
- Substituent Diversity: The target compound’s pyridinyl-thiazole-phenol structure contrasts with analogs bearing benzamide (RIZ series), bicycloheptane (PKZ18-22), or chlorophenyl (SKI II) groups.
- Linkage: The amino linkage between thiazole and phenol in the target compound is critical for planar conformation, whereas esters (e.g., oxamic acid derivatives in ) or amides (RIZ series) alter flexibility and binding.
Table 2: Functional Comparison
Observations:
- Therapeutic vs.
- Role of Substituents : Electron-withdrawing groups (e.g., nitro in NFTA) correlate with toxicity, whereas pyridinyl or benzamide groups (ICA, RIZ) enhance target specificity.
Notes:
- Synthesis : Most thiazoles in the evidence use Hantzsch synthesis (thiourea + α-bromoketones) or amide coupling for functionalization.
- Purity : Analogs like RIZ 015 and SKI II show >95% HPLC purity, critical for biological studies .
Biological Activity
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- (CAS No. 1152495-54-9) is an organic compound characterized by a phenolic structure substituted with a thiazole and pyridine group. Its molecular formula is C12H10N2OS, with a molecular weight of approximately 273.32 g/mol. The unique structural features of this compound contribute to its diverse biological activities, which have been the subject of various research studies.
Chemical Structure and Properties
The compound exhibits the following key structural characteristics:
- Phenolic Hydroxyl Group (-OH) : Enhances reactivity in electrophilic aromatic substitution reactions.
- Thiazole and Pyridine Rings : Provide additional sites for potential interactions with biological targets.
Biological Activities
Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- has demonstrated significant biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that thiazole derivatives often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .
- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects against different cancer cell lines. For example, in vitro studies have shown that it can inhibit the growth of human cancer cells by inducing apoptosis .
- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant potential, allowing it to scavenge free radicals and reduce oxidative stress in cells .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it relevant in the context of neurodegenerative diseases .
The mechanism of action for Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- is attributed to its interaction with various biological macromolecules:
- Protein Interactions : Molecular dynamics simulations have shown that the compound interacts primarily through hydrophobic contacts with proteins involved in cell signaling pathways .
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A specific study evaluated the cytotoxic effects of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant growth inhibition with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- and its derivatives?
- Methodological Answer : The compound is synthesized via multi-step reactions involving thiazole and pyridine precursors. Key steps include:
- Condensation of pyridine-thiazole hydrazones with phenolic groups under reflux in ethanol or acetonitrile .
- Use of catalysts like MoO₂Cl₂ for cyclization reactions to form the thiazole core .
- Characterization via NMR (e.g., δ7.39–8.63 in DMSO-d₆ for pyridyl protons) and HRMS for structural validation .
- Critical Considerations : Solvent choice (e.g., DMSO for solubility) and reaction time impact yield. Purity is confirmed via elemental analysis (C, H, N, S) .
Q. How is the structural integrity of Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]- validated experimentally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (pyridyl, thiazolyl) and phenolic -OH (δ12.57 in DMSO-d₆) .
- Mass Spectrometry : HRMS (e.g., m/z 278.0594 for [M+H]⁺) confirms molecular weight .
- X-ray Crystallography : Used for derivatives (e.g., Zn(II)/Cd(II) complexes) to resolve bond angles and coordination geometry .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer :
- SK Channel Inhibition : Derivatives like ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine) show antileishmanial activity (IC₅₀ = 2.1 µM) via SK channel blocking .
- Antimicrobial Screening : Thiazole-triazole hybrids are tested against bacterial/fungal strains using microdilution assays (MIC values reported) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodological Answer :
- Substituent Effects : Fluorine/bromine at the 4-phenyl position (e.g., 9b, 9c) enhances antimicrobial potency by altering electron density and lipophilicity .
- Triazole Incorporation : Adding 1,2,3-triazole spacers improves binding to biological targets (e.g., α-glucosidase) via hydrogen bonding .
- SAR Studies : Computational docking (e.g., AutoDock Vina) correlates substituent size/shape with binding energy (e.g., 9c vs. 9d in enzyme inhibition) .
Q. What challenges arise in resolving contradictory data across studies (e.g., variable bioactivity or synthetic yields)?
- Methodological Answer :
- Yield Discrepancies : Trace solvent residues (e.g., acetonitrile) or incomplete cyclization can reduce purity. Validate via TLC/HPLC .
- Bioactivity Variability : Differences in assay protocols (e.g., cell lines, incubation time) may skew IC₅₀ values. Standardize using CLSI guidelines .
- Coordination Chemistry : Metal complex stability (e.g., Zn(II) vs. Cd(II)) affects biological activity; use UV-Vis titration to confirm stoichiometry .
Q. How can this compound be utilized in coordination chemistry for material science or medicinal applications?
- Methodological Answer :
- Metal Complex Synthesis : React with Zn(NO₃)₂ or CdCl₂ in methanol to form octahedral complexes. Characterize via IR (νC=N shift from 1600 → 1580 cm⁻¹) .
- Uranyl Ion Binding : Derivatives with triazole-methylphenol groups act as chelators for uranyl ions (UO₂²⁺), studied via fluorescence quenching .
Methodological Tables
| Biological Activity Summary | Target/Mechanism | Reference |
|---|---|---|
| Antileishmanial (IC₅₀ = 2.1 µM) | SK channel inhibition | |
| α-Glucosidase inhibition (9c derivative) | Competitive binding (ΔG = -8.2 kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
